

2-Fluoro-4-methylbenzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzaldehyde

Cat. No.: B137498

[Get Quote](#)

An In-depth Technical Guide to **2-Fluoro-4-methylbenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methylbenzaldehyde, identified by CAS number 146137-80-6, is a fluorinated aromatic aldehyde that serves as a crucial intermediate in organic synthesis.^[1] Its unique molecular structure, featuring a reactive aldehyde group and a fluorine atom on the benzene ring, makes it a valuable building block in the pharmaceutical, agrochemical, and materials science industries. This guide provides a comprehensive overview of its chemical and physical properties, safety information, synthetic applications, and key reaction protocols.

Chemical and Physical Properties

2-Fluoro-4-methylbenzaldehyde is typically a light yellow liquid under standard conditions.^[2] ^[3] The presence of the fluorine atom significantly influences the molecule's electronic properties, enhancing its reactivity in various chemical transformations.^[4]

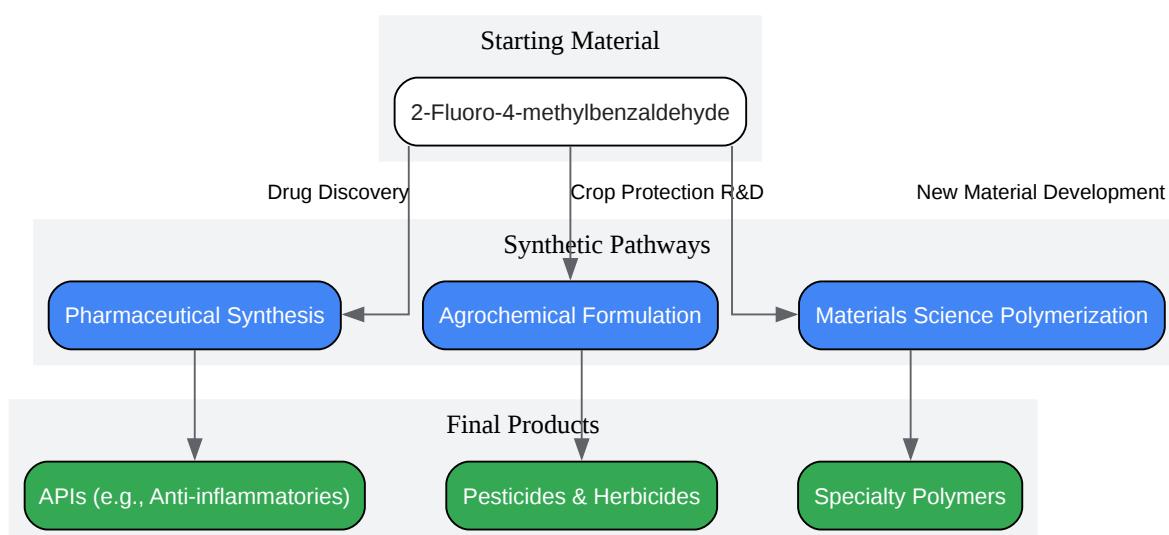
Table 1: Physicochemical Properties of **2-Fluoro-4-methylbenzaldehyde**

Property	Value	Source(s)
CAS Number	146137-80-6	[1] [2] [5] [6]
Molecular Formula	C ₈ H ₇ FO	[1] [6]
Molecular Weight	138.14 g/mol	[1] [5] [6]
Appearance	Light yellow liquid	[2] [3]
Boiling Point	202.1±20.0 °C at 760 mmHg	[2] [3]
Melting Point	169-172 °C (lit.)	[1] [2] [3]
Density	1.136±0.06 g/cm ³ (Predicted)	[3]
Storage Temperature	2-8°C, under inert atmosphere	[3]

Safety and Hazard Information

2-Fluoro-4-methylbenzaldehyde is classified as an irritant.[\[3\]](#) Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[\[7\]](#) It is advised to work in a well-ventilated area to avoid inhalation of vapors.[\[2\]](#)

Table 2: GHS Hazard and Precautionary Statements


Classification	Code	Statement	Source(s)
Hazard	H315	Causes skin irritation	[1] [2] [8]
H319		Causes serious eye irritation	[1] [2] [8]
H335		May cause respiratory irritation	[1] [2] [8]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapours/spray	[1] [2]
P304+P340		IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing	[2]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	[2]
P405		Store locked up	[1] [2]

Applications in Research and Development

The primary application of **2-Fluoro-4-methylbenzaldehyde** lies in its role as a versatile intermediate for constructing more complex molecules.

- **Pharmaceutical Synthesis:** This compound is a key starting material for synthesizing various active pharmaceutical ingredients (APIs). The incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates.[\[9\]](#)[\[10\]](#) It is used in the development of novel anti-inflammatory, analgesic, and anti-cancer agents.[\[11\]](#)

- Agrochemicals: In the agrochemical industry, it serves as a precursor for effective pesticides and herbicides. The fluorinated structure can impart increased stability and resistance to degradation.[4]
- Materials Science: Aromatic aldehydes are used in the development of specialty polymers and organic electronic materials.[12] The aldehyde group allows for polymerization and cross-linking, while the fluorine atom can enhance thermal stability and hydrophobicity.[12]

[Click to download full resolution via product page](#)

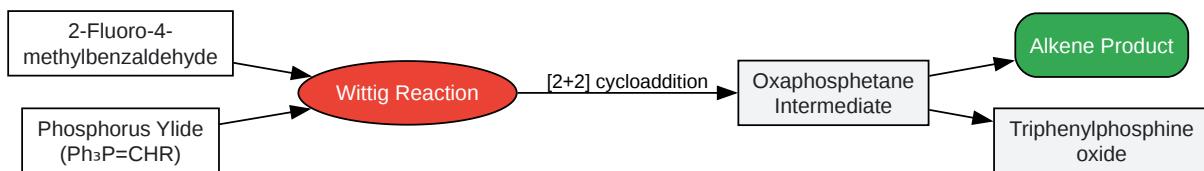
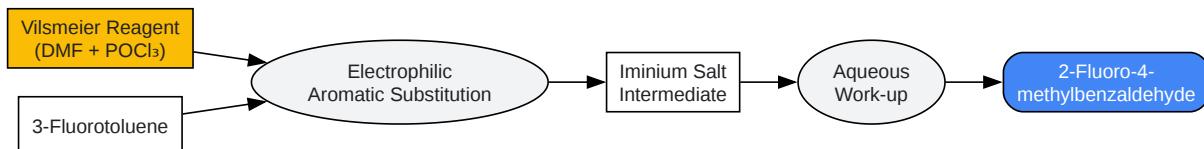
Caption: Role as a versatile intermediate in various R&D sectors.

Experimental Protocols

While specific synthesis procedures for **2-Fluoro-4-methylbenzaldehyde** are proprietary, a common method for formylating aromatic rings is the Vilsmeier-Haack reaction. The following is a representative protocol based on the synthesis of analogous compounds.[13]

Synthesis via Vilsmeier-Haack Reaction

This reaction introduces an aldehyde group onto an electron-rich aromatic ring, such as 3-fluorotoluene, which is the logical precursor.



Materials:

- 3-Fluorotoluene (1.0 eq)
- Anhydrous N,N-dimethylformamide (DMF) (10 eq)
- Phosphorus oxychloride (POCl_3) (1.2 eq)
- Diethyl ether
- Saturated aqueous sodium acetate solution
- Anhydrous magnesium sulfate

Methodology:

- **Vilsmeier Reagent Formation:** In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0°C. Slowly add POCl_3 dropwise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.[\[13\]](#)
- **Addition of Substrate:** Add 3-fluorotoluene dropwise to the freshly prepared reagent at 0°C. [\[13\]](#)
- **Reaction:** Allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor reaction progress using thin-layer chromatography (TLC).[\[13\]](#)
- **Work-up:** Once the reaction is complete, cool the mixture to 0°C and carefully quench by slowly adding a cold, saturated aqueous solution of sodium acetate.[\[13\]](#)
- **Extraction:** Transfer the quenched mixture to a separatory funnel and extract the product with diethyl ether (3x volume).[\[13\]](#)
- **Purification:** Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.[13]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-methylbenzaldehyde | 146137-80-6 [chemicalbook.com]
- 2. 2-Fluoro-4-methylbenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 3. 2-Fluoro-4-methylbenzaldehyde Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. innospk.com [innospk.com]
- 5. 2-Fluoro-4-methylbenzaldehyde - [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemical-label.com [chemical-label.com]
- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Fluoro-4-methylbenzaldehyde CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b137498#2-fluoro-4-methylbenzaldehyde-cas-number-and-properties\]](https://www.benchchem.com/product/b137498#2-fluoro-4-methylbenzaldehyde-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com